Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate
Description
General Overview of the Indole (B1671886) Moiety as a Privileged Scaffold in Chemical Research
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. researchgate.net Its prevalence in a vast array of biologically active compounds has led to its designation as a "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a fertile starting point for drug discovery. mdpi.com
The indole nucleus is a key structural feature in numerous natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin, and complex alkaloids such as vinblastine. researchgate.net This widespread natural occurrence has inspired extensive research into indole chemistry, resulting in a multitude of synthetic indole-containing drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-migraine agents. The unique ability of the indole scaffold to mimic protein structures and interact with enzymes makes it a highly valuable component in the design of novel therapeutic agents.
Strategic Importance of β-Keto Esters as Versatile Synthetic Intermediates
β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This arrangement of functional groups imparts a unique reactivity that makes them exceptionally versatile building blocks in organic synthesis. The presence of acidic α-protons, situated between the two carbonyl groups, allows for the facile generation of enolates, which are potent nucleophiles.
This nucleophilicity is harnessed in a wide range of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. sciencescholar.us Furthermore, the β-keto ester moiety can be readily transformed into other functional groups. For instance, hydrolysis and decarboxylation provide a straightforward route to ketones. This versatility makes β-keto esters indispensable intermediates in the synthesis of complex natural products and pharmaceutical compounds. sciencescholar.us
Contextualization of Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate within Indole Chemistry and β-Keto Ester Reactivity
This compound is a molecule that embodies the synergistic potential of its two core components. The indole unit is attached at its nucleophilic C3 position to the carbonyl carbon of the β-keto ester. This structure positions it as a valuable intermediate for the synthesis of more complex indole derivatives.
The reactivity of this compound is twofold. The indole nucleus can participate in further electrophilic substitution reactions, while the β-keto ester portion offers a handle for a variety of nucleophilic reactions and subsequent transformations. This dual reactivity allows for the elaboration of the molecule in multiple directions, making it a strategic precursor for the construction of diverse molecular architectures, particularly in the realm of heterocyclic and medicinal chemistry. The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of indole with an appropriate malonyl derivative, such as ethyl malonyl chloride, in the presence of a Lewis acid catalyst. mdpi.comorganic-chemistry.org This reaction highlights the inherent nucleophilicity of the indole C3 position.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 52816-02-1 |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molar Mass | 231.25 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 391.5°C at 760 mmHg |
| Flash Point | 190.6°C |
| Refractive Index | 1.605 |
Representative Synthesis of Indolyl β-Keto Esters
| Reaction | Reagents and Conditions | Product |
|---|
| Friedel-Crafts Acylation | Indole, Methyl Malonyl Chloride, AlCl₃, CH₂Cl₂ | Mthis compound |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)7-12(15)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQVISRKOOQTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 1h Indol 3 Yl 3 Oxopropanoate and Analogues
Direct Acylation Approaches at the Indole (B1671886) C3-Position
Direct acylation methods involve the introduction of an acyl group at the electron-rich C3 position of the indole ring. This is a common strategy for the synthesis of 3-acylindoles and can be adapted to produce the desired β-keto ester.
Friedel-Crafts Type Acylation with Oxalyl Chloride Derivatives
A classic approach to functionalize the C3 position of indole is through a Friedel-Crafts-type acylation. The reaction of indole with oxalyl chloride is a well-established method to produce indol-3-ylglyoxylyl chloride. acs.orgsciencemadness.org This intermediate is a versatile precursor that can be further reacted with an alcohol, such as ethanol (B145695), to yield the corresponding ester.
The reaction proceeds via an electrophilic attack of the acylating agent on the C3 position of the indole. While this is not a direct one-step synthesis to the final product, it is a highly effective two-step sequence. The high reactivity of the indole C3-position often allows this reaction to proceed even without a traditional Lewis acid catalyst, which is typically required for Friedel-Crafts reactions on less reactive aromatic systems. sciencemadness.org
Reaction Scheme:
Step 1: Indole reacts with oxalyl chloride to form 3-indolylglyoxylyl chloride.
Step 2: The resulting acyl chloride is then treated with ethanol to yield ethyl 3-(1H-indol-3-yl)-2,3-dioxopropanoate, a close analogue of the target compound.
Aluminium Chloride-Mediated Acylation with Malonyl Chlorides
The use of a Lewis acid catalyst, such as aluminium chloride (AlCl₃), facilitates the acylation of indoles with less reactive acylating agents like malonyl chlorides. This method provides a more direct route to the β-keto ester structure. Research has demonstrated the successful synthesis of methyl 3-(6-bromo-1-(4-methoxybenzyl)-1H-indol-3-yl)-3-oxopropanoate by treating the corresponding substituted indole with methyl malonyl chloride in the presence of AlCl₃. nih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at reduced temperatures to control reactivity. nih.gov
This methodology highlights the utility of Friedel-Crafts acylation for the direct introduction of the malonyl group to the indole C3 position, leading to the formation of indole-3-yl β-keto esters. However, the strong acidity of AlCl₃ can sometimes lead to decomposition of sensitive indole substrates. organic-chemistry.org
Table 1: AlCl₃-Mediated Acylation of a Substituted Indole
| Indole Substrate | Acylating Agent | Lewis Acid | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 6-bromo-1-(4-methoxybenzyl)-1H-indole | Methyl malonyl chloride | AlCl₃ | CH₂Cl₂ | Methyl 3-(6-bromo-1-(4-methoxybenzyl)-1H-indol-3-yl)-3-oxopropanoate | nih.gov |
Approaches via β-Keto Ester Formation from Indole Precursors
An alternative strategy involves starting with an indole that is already functionalized at the C3 position and then elaborating this substituent into the desired β-keto ester.
Reaction of 3-Acetylindole (B1664109) with Diethyl Oxalate (B1200264)
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. In the context of indole chemistry, 3-acetylindole can serve as a suitable precursor. The condensation of 3-acetylindole with diethyl oxalate in the presence of a base, such as sodium methoxide, at room temperature yields ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate. This product is a diketo ester, which is structurally related to the target compound and serves as a valuable synthetic intermediate.
This reaction takes advantage of the acidity of the α-protons of the acetyl group on 3-acetylindole, which are deprotonated by the base to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate.
Acidity-Controlled Indolylation of Thioacrylates to Yield 3-(indol-3-yl)-3-oxopropanoates
A more recent and nuanced approach involves the reaction of indole derivatives with 3,3-bis(ethylthio)acrylates. The outcome of this reaction is dependent on the acidity of the reaction medium. Under concentrated acidic conditions, the reaction produces 3-ethylthio-3-(indol-3-yl)acrylate. This intermediate can then be readily hydrolyzed under acidic conditions to afford the desired 3-(indol-3-yl)-3-oxopropanoates in good yields. mdpi.com
This method demonstrates a novel way to construct the β-keto ester functionality through a thioacrylate intermediate, where the acidity of the medium plays a crucial role in directing the reaction pathway towards the desired product.
Table 2: Acidity-Controlled Synthesis of 3-(Indol-3-yl)-3-oxopropanoates
| Reactants | Key Intermediate | Final Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| Indole derivatives and 3,3-bis(ethylthio)acrylates | 3-Ethylthio-3-(indol-3-yl)acrylate | 3-(Indol-3-yl)-3-oxopropanoates | Concentrated acid followed by acidic hydrolysis | mdpi.com |
Catalytic Strategies for Carbon-Carbon Bond Formation at Indole C3
Modern synthetic chemistry has seen a surge in the development of catalytic methods for carbon-carbon bond formation, offering milder and more efficient alternatives to traditional methods. Several catalytic strategies have been explored for the functionalization of the indole C3 position.
Transition metal catalysis, particularly with palladium and rhodium, has been employed for the C-H functionalization of indoles. For instance, palladium-catalyzed dehydrogenative β'-functionalization of β-keto esters with indoles has been reported to proceed with high regioselectivity at room temperature. fao.org This approach directly couples the indole C3 position with a β-keto ester.
Rhodium(III)-catalyzed direct C-H alkylation of indoles with diazo compounds represents another powerful method for C-C bond formation at the C2 position, though adaptations for C3 alkylation leading to β-keto esters are conceivable. mdpi.com Similarly, iridium(III) complexes have been shown to catalyze the C-H functionalization of N-methylindoles with diazoacetates to generate α-aryl-α-indolyl acetates. nsf.gov While these catalytic methods may not always directly yield Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate, they represent the forefront of synthetic strategies for constructing the core of such molecules and their analogues with high efficiency and selectivity.
Palladium-Catalyzed Dehydrogenative β′-Functionalization and Coupling
A significant advancement in the synthesis of indolyl β-keto esters involves the palladium-catalyzed dehydrogenative β′-functionalization of α-substituted β-keto esters with indoles. acs.orgfao.org This method offers high regioselectivity, targeting the C3 position of the indole and the β′ position of the β-keto ester, and can proceed under mild conditions at room temperature. acs.orgacs.org
The reaction typically employs a palladium(II) catalyst, such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant. acs.org A variety of oxidants have been shown to be effective, indicating that the catalytic cycle likely proceeds through a Pd(0)/Pd(II) manifold rather than a Pd(II)/Pd(IV) cycle. acs.org The choice of solvent can also be critical, with dioxane or a mixed solvent system of 2-propanol/acetic acid proving optimal in certain cases to minimize side reactions like the homocoupling of the β-keto ester. acs.org
| Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Reference |
| Pd(TFA)₂ | t-BuOOBz | Dioxane | Room Temp | 85 | acs.org |
| Pd(OAc)₂ | Cu(OAc)₂ | 2-Propanol/AcOH | Room Temp | 75 | acs.org |
This table presents selected data on the palladium-catalyzed dehydrogenative coupling of a β-keto ester with 1-methylindole.
Mechanistic studies suggest two possible pathways, one involving the late involvement of the indole and another with its early involvement in the catalytic cycle. acs.org The reaction demonstrates excellent regioselectivity on both coupling partners, with no other indole regioisomers typically detected when using Pd(II) catalysts. acs.org
Cobalt/Manganese-Mediated Aerobic Oxidative Cross-Coupling
An efficient alternative for the synthesis of functionalized indoles involves a cobalt/manganese-mediated aerobic oxidative cross-coupling of indoles with β-keto esters. nih.gov This method utilizes dioxygen as the terminal oxidant, presenting a greener and more sustainable approach. The reaction proceeds under mild conditions and leads to a ketonization-olefination of the indole, furnishing highly functionalized products with excellent selectivity and in good yields. nih.gov
The bimetallic system of cobalt and manganese is crucial for the success of this transformation, facilitating the activation of molecular oxygen. nih.gov This methodology provides direct access to complex indole derivatives from simple starting materials.
Metal-Free Approaches for Indole C3-Functionalization
In the pursuit of more sustainable and cost-effective synthetic methods, metal-free approaches for the C3-functionalization of indoles have gained considerable attention. researchgate.net One such strategy involves a Cs₂CO₃/Oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. chemrxiv.orgrsc.org This transition-metal-free reaction proceeds in moderate to high yields and is applicable to a variety of functionalized indoles. chemrxiv.orgrsc.org
Preliminary mechanistic studies of this type of reaction suggest a hydrogen autotransfer-type chain process. This process is initiated by the oxidation of the alcohol to the corresponding aldehyde, followed by a condensation reaction with the indole. The final step involves a reduction/hydride delivery from another molecule of the primary alcohol. chemrxiv.orgrsc.org
Brønsted Acid Ionic Liquid Catalysis for Related Indolyl Acrylates
Brønsted acidic ionic liquids have emerged as efficient and recyclable catalysts for various organic transformations, including the synthesis of indolyl acrylates. nih.govbohrium.com In one study, new α-indolylacrylate derivatives were synthesized through the reaction of 2-substituted indoles with various pyruvates using a Brønsted acid ionic liquid catalyst in butyl acetate. nih.gov This approach represents the first application of pyruvate (B1213749) compounds for the synthesis of indolylacrylates, affording the products in good to excellent yields. nih.gov
The proposed mechanism involves the nucleophilic attack of the C3 position of the indole on the electrophilic carbonyl group of the pyruvate, facilitated by the acidic ionic liquid catalyst. nih.gov The use of ionic liquids offers several advantages, including ease of handling, potential for recyclability, and often milder reaction conditions compared to traditional acid catalysts. semanticscholar.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-substituted indole | Ethyl pyruvate | Brønsted acid ionic liquid | Butyl acetate | 80 | Good to Excellent | nih.gov |
| Indole | α,β-unsaturated ketone | [HSO₃-bpy][HSO₄] | Acetonitrile | 80 | High | researchgate.net |
This table showcases the application of Brønsted acidic ionic liquids in the synthesis of indole derivatives.
Copper-Catalyzed Reactions for Indole and Tetramic Acid Derivatives from Amino Acid β-Keto Esters
Copper-catalyzed reactions provide another versatile avenue for the synthesis of indole derivatives. A notable example is the copper-catalyzed synthesis of 2,3-disubstituted indoles from o-aminophenylboronic esters and β-keto esters under mild, base-free oxidative conditions. thieme-connect.de This reaction is significant as it represents a rare instance of a Chan–Lam type reaction being used for the formation of a carbon-carbon bond. thieme-connect.de
Furthermore, copper catalysis can be employed in cascade reactions. For instance, a copper-catalyzed cascade reaction of α,β-unsaturated esters with keto esters has been reported, which proceeds via a reductive aldolization followed by a lactonization to furnish γ-carboxymethyl-γ-lactones and δ-carboxymethyl-δ-lactones. nih.gov While not directly forming an indole, this demonstrates the utility of copper catalysis in reactions involving β-keto esters to build complex molecular architectures.
Synthetic Routes Utilizing Related β-Keto Ester Precursors
The versatility of β-keto esters extends to their use as precursors in multi-step syntheses of indole rings.
Japp-Klingemann Reaction as a Precursor to Indole Formation
The Japp-Klingemann reaction is a classical and reliable method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.org These resulting hydrazones are valuable intermediates that can be subsequently converted into indoles via the Fischer indole synthesis. wikipedia.org
The mechanism of the Japp-Klingemann reaction involves the deprotonation of the β-keto-ester to form an enolate, which then undergoes a nucleophilic addition to the diazonium salt to produce an azo compound. wikipedia.org This intermediate is often unstable and undergoes hydrolysis and subsequent decomposition to yield the final hydrazone. wikipedia.orgslideshare.net The choice of a β-keto-ester as the starting material in the Japp-Klingemann reaction ultimately allows for the introduction of a carboxylate group at the 2-position of the final indole ring, a common feature in many biologically active indole alkaloids. rsc.org
| Reactant 1 | Reactant 2 | Product | Subsequent Reaction | Final Product | Reference |
| Aryl diazonium salt | β-keto-ester | Arylhydrazone | Fischer Indole Synthesis | Indole-2-carboxylate | wikipedia.orgrsc.org |
This table outlines the general scheme of using the Japp-Klingemann reaction as a precursor to indole synthesis.
Stereodivergent Dehydrative Allylation of β-Keto Esters Involving Indolyl Groups
The α-alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction. dntb.gov.ua However, achieving stereoselectivity in this transformation is a significant challenge because the acidic α-proton makes the product susceptible to racemization under either acidic or basic conditions. dntb.gov.uaresearchgate.net A notable advancement in this area is the development of a synergistic dual-metal catalytic system for the asymmetric dehydrative allylation of β-keto esters with allylic alcohols. dntb.gov.ua
This methodology employs a hybrid system of Palladium (Pd) and Ruthenium (Ru) complexes to catalyze the reaction between β-keto esters and cinnamyl-type allylic alcohols. dntb.gov.ua The reaction proceeds under nearly neutral conditions, which is crucial for preventing the epimerization of the final product. researchgate.net This is achieved through a rapid proton transfer from the formation of a Pd-enolate to the formation of a Ru π-allyl complex. researchgate.net
A key feature of this method is its stereodivergence. By carefully selecting the chirality of the ligands on the Pd and Ru catalysts, it is possible to selectively synthesize any of the four possible diastereomers of the α-allylated product with high levels of control over regio-, diastereo-, and enantioselectivity. dntb.gov.uaresearchgate.net This provides a powerful tool for creating complex molecules with multiple adjacent stereocenters. researchgate.net
The scope of the reaction is broad, accommodating various substituents on both the β-keto ester and the allylic alcohol. For instance, the phenyl group on the β-keto ester can be functionalized with both electron-donating and electron-withdrawing groups. researchgate.net Similarly, a range of substituents are tolerated on the phenyl ring of the cinnamyl alcohol. researchgate.net
Table 1: Examples of Stereodivergent Dehydrative Allylation of β-Keto Esters Data derived from studies on synergistic Ru/Pd catalysis. researchgate.net
| β-Keto Ester Substrate | Allylic Alcohol Substrate | Catalyst System | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Ethyl benzoylacetate | Cinnamyl alcohol | (S,S)-Pd / (R)-Ru | 95 | >20:1 | 98 |
| Ethyl benzoylacetate | Cinnamyl alcohol | (R,R)-Pd / (R)-Ru | 96 | 1:15 | 98 |
| Ethyl (4-methoxybenzoyl)acetate | Cinnamyl alcohol | (S,S)-Pd / (R)-Ru | 99 | >20:1 | 98 |
| Ethyl (4-chlorobenzoyl)acetate | 4-Chlorocinnamyl alcohol | (S,S)-Pd / (R)-Ru | 94 | >20:1 | 99 |
| Ethyl 2-oxocyclohexanecarboxylate | Cinnamyl alcohol | (S,S)-Pd / (R)-Ru | 85 | >20:1 | 99 |
This method's utility is highlighted by its application in the formal synthesis of natural products like (+)-pancratistatin, demonstrating its effectiveness in constructing intricate molecular frameworks. dntb.gov.ua
Nenitzescu Indole Synthesis from β-Keto Esters and Anilines
The Nenitzescu indole synthesis is a classic chemical reaction for forming 5-hydroxyindole (B134679) derivatives. wikipedia.org First reported by Costin Nenițescu in 1929, the reaction typically involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The β-aminocrotonic ester is an enamine, which can be readily prepared from the reaction of a β-keto ester (like ethyl acetoacetate) and an amine, such as an aniline.
The core mechanism of the Nenitzescu reaction consists of three key steps:
Michael Addition : The enamine performs a nucleophilic attack on the benzoquinone, forming a carbon-carbon bond. wikipedia.org
Nucleophilic Attack : The enamine π-bond then attacks one of the carbonyl groups of the quinone ring. wikipedia.org
Elimination : A subsequent elimination of a water molecule leads to the formation of the aromatic indole ring system. wikipedia.org
This synthesis is particularly valuable because the 5-hydroxyindole scaffold is a core component of many biochemically significant molecules, including neurotransmitters and certain antitumor compounds. wikipedia.org The reaction can be performed with a variety of substituents on both the enamine and the benzoquinone, allowing for the synthesis of a diverse library of indole derivatives. wikipedia.orgresearchgate.net For example, using substituted benzoquinones can lead to the formation of isomeric products, such as 7-alkyl-5-hydroxyindoles, in addition to the expected 5-hydroxyindoles. researchgate.net
Studies have shown that the reaction performs best in highly polar solvents. wikipedia.org While the classic reactants are benzoquinone and ethyl β-aminocrotonate, the methodology has been expanded to include different enamines and quinones, and even a solid-phase variation has been developed. wikipedia.org
Table 2: Examples of Nenitzescu Indole Synthesis Products Data derived from foundational and subsequent studies on the Nenitzescu reaction. researchgate.net
| Benzoquinone Reactant | β-Keto Ester/Amine derived Enamine | Resulting 5-Hydroxyindole Product |
| 1,4-Benzoquinone | Ethyl β-aminocrotonate | Ethyl 5-hydroxy-2-methylindole-3-carboxylate |
| Toluquinone (2-Methylbenzoquinone) | Ethyl β-aminocrotonate | Mixture of Ethyl 5-hydroxy-2,7-dimethylindole-3-carboxylate and Ethyl 5-hydroxy-2,6-dimethylindole-3-carboxylate |
| 1,4-Benzoquinone | Ethyl β-aminocinnamate | Ethyl 5-hydroxy-2-phenylindole-3-carboxylate |
| 1,4-Benzoquinone | β-Aminocinnamic nitrile | 3-Cyano-5-hydroxy-2-phenylindole |
The Nenitzescu synthesis remains a robust and relevant method for constructing the indole core structure from simple acyclic precursors like β-keto esters and anilines.
Chemical Reactivity and Transformative Potential of Ethyl 3 1h Indol 3 Yl 3 Oxopropanoate
Reactions Involving the β-Keto Ester Functionality
The β-keto ester portion of Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate is characterized by an acidic α-hydrogen and two electrophilic carbonyl centers, rendering it susceptible to a variety of nucleophilic attacks and condensation reactions.
Condensation Reactions with Carbonyl Compounds (e.g., Knoevenagel Analogs)
The active methylene (B1212753) group situated between the two carbonyl functions of the β-keto ester in this compound allows it to participate in Knoevenagel-type condensation reactions with aldehydes and ketones. acgpubs.orgnih.gov This reaction, typically catalyzed by a weak base such as piperidine (B6355638) or an amine, involves the formation of a new carbon-carbon double bond. aston.ac.uk
In a typical Knoevenagel condensation, the base facilitates the deprotonation of the α-carbon of the β-keto ester, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to an aldol-type addition product. Subsequent dehydration of this intermediate furnishes the α,β-unsaturated product. nih.gov The general scheme for this reaction is presented below.
While specific examples utilizing this compound in Knoevenagel condensations are not extensively documented in readily available literature, the underlying chemical principles of this reaction are well-established for a wide array of β-dicarbonyl compounds. researchgate.net The reaction of analogous active methylene compounds, such as indole-3-carboxaldehyde (B46971) with various methylene compounds, is a well-known synthetic route. acgpubs.org
Table 1: Representative Knoevenagel Condensation Analogs
| Active Methylene Compound | Carbonyl Compound | Product |
| Indole-3-carboxaldehyde | Malononitrile | 2-(1H-indol-3-ylmethylene)malononitrile |
| Indole-3-carboxaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate |
| Rhodanine-3-propanoic acid | Indole-3-carbaldehyde | 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid mdpi.com |
Hydrazinolysis and Subsequent Cyclizations Leading to Heterocycles (e.g., Pyrazole (B372694) Synthesis)
The reaction of β-keto esters with hydrazine (B178648) and its derivatives is a classical and highly effective method for the synthesis of pyrazole-containing heterocycles. organic-chemistry.orgmdpi.com this compound, possessing the requisite 1,3-dicarbonyl functionality, is an ideal substrate for this transformation.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the β-keto ester, typically the more reactive ketone carbonyl. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining ester carbonyl group. Subsequent elimination of a molecule of ethanol (B145695) and a molecule of water drives the reaction to completion, yielding the aromatic pyrazole ring. nih.govbeilstein-journals.org The reaction of the closely related 3-cyanoacetylindole with hydrazine hydrate (B1144303) to produce 3-(1H-indol-3-yl)-1H-pyrazol-5-amine has been reported, underscoring the feasibility of this synthetic route. lookchem.com
Table 2: Synthesis of Indolyl-Pyrazole Derivatives via Hydrazinolysis
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | Hydrazine hydrate | 3-(1H-indol-3-yl)-1H-pyrazol-5(4H)-one | Typically refluxing in ethanol |
| 3-Cyanoacetylindole | Hydrazine hydrate | 3-(1H-indol-3-yl)-1H-pyrazol-5-amine lookchem.com | Refluxing in ethanol lookchem.com |
| Ethyl acetoacetate (B1235776) | Phenylhydrazine (B124118) | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one nih.gov | Nano-ZnO catalyst nih.gov |
α-Functionalization and Derivatization of the β-Keto Ester Moiety
The acidic nature of the α-protons of the β-keto ester in this compound allows for a range of functionalization reactions at this position. Deprotonation with a suitable base generates a stabilized enolate, which can then act as a nucleophile in reactions with various electrophiles.
α-Alkylation: The enolate derived from this compound can be alkylated using alkyl halides. This reaction introduces an alkyl group at the α-position, leading to more complex derivatives. The choice of base and reaction conditions is crucial to avoid side reactions such as O-alkylation or dialkylation.
α-Acylation: Similarly, the enolate can be acylated using acyl chlorides or acid anhydrides. This results in the formation of a β-tricarbonyl compound, which are themselves versatile synthetic intermediates.
α-Halogenation: The α-position of β-keto esters can be readily halogenated using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under acidic or basic conditions. libretexts.orgyoutube.com These α-halo derivatives are valuable precursors for further synthetic transformations, including cross-coupling reactions and the introduction of other functional groups via nucleophilic substitution.
Transformations Involving the Indole (B1671886) Ring System
The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. ic.ac.uk The presence of the 3-acyl substituent in this compound influences the regioselectivity of these reactions.
Further Functionalization of the Indole Nucleus Beyond C3 (e.g., C2, C4-C7)
While the C3 position is the most nucleophilic site in an unsubstituted indole ring, this position is occupied in this compound. The 3-acyl group is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack. However, electrophilic substitution can still occur at other positions.
Electrophilic attack is generally directed to the C5 or C6 positions of the benzene (B151609) portion of the indole ring, as the pyrrole (B145914) ring is deactivated by the acyl group. acs.orgresearchgate.net Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be employed to introduce functional groups at these positions. rsc.orgnih.gov Under certain conditions, substitution at the C2 position can also be achieved, although this is generally less favored. researchgate.net For instance, Friedel-Crafts alkylation of indoles is a well-established method for C-C bond formation. rsc.org
Table 3: Potential Electrophilic Substitution Reactions on the Indole Nucleus
| Reaction | Electrophile | Expected Position of Substitution |
| Nitration | HNO₃/H₂SO₄ | C5 or C6 |
| Halogenation | Br₂ or NBS | C5 or C6 |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | C5 or C6 |
| Vilsmeier-Haack Formylation | POCl₃/DMF | C2 (if N1 is protected) |
Modification at the Indole N1-Position
The nitrogen atom of the indole ring in this compound possesses a lone pair of electrons and an acidic proton, allowing for both N-alkylation and N-acylation reactions.
N-Alkylation: The indole nitrogen can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. This nucleophilic nitrogen can then react with an alkyl halide or other alkylating agents to introduce an alkyl group at the N1 position. This modification can be used to protect the indole nitrogen, increase the solubility of the compound in organic solvents, or modulate its biological activity.
N-Acylation: In a similar fashion, the indole nitrogen can be acylated using acyl chlorides or acid anhydrides in the presence of a base. The resulting N-acylindole derivatives are generally more stable and can exhibit different reactivity profiles compared to the N-unsubstituted parent compound. The N-acylation can also serve as a protecting group strategy in multi-step syntheses.
Cascade and Multicomponent Reactions
The structural arrangement of this compound makes it an ideal candidate for cascade and multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. The active methylene group can be readily deprotonated to form a nucleophile, while the carbonyl groups can act as electrophiles.
In multicomponent reactions, this compound can theoretically react with an aldehyde and a nitrogen source, such as ammonium (B1175870) acetate (B1210297), or another active methylene compound. These reactions often proceed through a domino Knoevenagel condensation/Michael addition/cyclization sequence. For instance, a hypothetical four-component reaction could involve the indole β-ketoester, an aromatic aldehyde, another active methylene compound like malononitrile, and a catalyst. This would be expected to yield highly substituted pyridines or pyrans fused with or appended to the indole core.
The following table outlines potential products from hypothetical multicomponent reactions involving this compound, based on known reactions of similar indole derivatives.
Table 1: Predicted Products of Multicomponent Reactions
| Reactants | Catalyst | Potential Product |
|---|---|---|
| This compound, Aromatic Aldehyde, Malononitrile, Ammonium Acetate | Piperidine | Substituted Dihydropyridine (B1217469) |
| This compound, Aromatic Aldehyde, Ethyl Cyanoacetate | L-proline | Polysubstituted Pyrrole |
Cascade reactions initiated from this compound could also lead to complex fused systems. For example, a reaction with an electron-deficient allene (B1206475) could potentially be catalyzed by a hydrogen bond donor, leading to a 3-functionalized indole. nih.gov Such a reaction would proceed through a cascade of nucleophilic attack and subsequent cyclization events. nih.gov
Cyclization and Annulation Strategies
The inherent reactivity of the indole nucleus and the β-ketoester functionality allows for various cyclization and annulation strategies to construct fused heterocyclic systems.
The synthesis of pyrano[2,3-b]indoles from this compound is a plausible transformation. This could be achieved through a reaction with a suitable dielectrophile. For example, a Pechmann-type condensation with a reactive phenol (B47542) derivative under acidic conditions could lead to the formation of a coumarin (B35378) ring, which, depending on the starting indole substitution, could result in a pyrano[2,3-b]indole architecture.
Alternatively, a reaction with an α,β-unsaturated ketone could initiate a Michael addition from the active methylene group of the ester, followed by an intramolecular cyclization and dehydration to furnish the pyran ring fused to the indole. The choice of catalyst and reaction conditions would be crucial in directing the regioselectivity of such a cyclization.
The following table presents a hypothetical reaction scheme for the formation of a pyrano[2,3-b]indole derivative.
Table 2: Hypothetical Synthesis of a Pyrano[2,3-b]indole Derivative
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | 1,3-Diketone | Acid catalyst, Heat | Substituted Pyrano[2,3-b]indole |
The synthesis of carbazoles from this compound would likely require a multi-step sequence involving the introduction of a suitable side chain that can undergo intramolecular cyclization. One potential strategy involves a Fischer indole synthesis approach, where the β-ketoester could be reacted with a phenylhydrazine derivative to form a hydrazone. researchgate.netrsc.orgresearchgate.net Subsequent acid-catalyzed cyclization would then generate the carbazole (B46965) skeleton. researchgate.netrsc.orgresearchgate.net
Another approach could involve the conversion of the ethyl ester to a different functional group that is more amenable to cyclization onto the indole ring. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be activated and subjected to a Friedel-Crafts type acylation to form a new six-membered ring, leading to a tetrahydrocarbazole derivative. Subsequent aromatization would yield the carbazole.
The table below outlines a potential, albeit challenging, pathway to carbazole derivatives.
Table 3: Postulated Pathway for Carbazole Synthesis
| Starting Material | Reagent Sequence | Intermediate | Final Product |
|---|---|---|---|
| This compound | 1. Phenylhydrazine, Acid 2. Dehydrogenation | Tetrahydrocarbazole derivative | Substituted Carbazole |
Mechanistic Insights and Theoretical Studies
Elucidation of Reaction Mechanisms for Synthetic Pathways
The synthesis of Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate and related indole (B1671886) derivatives can be achieved through various pathways, each with distinct mechanistic underpinnings. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of these methods.
Palladium-catalyzed reactions are a cornerstone for forming C-C bonds in the synthesis of complex organic molecules, including functionalized indoles. mdpi.com These reactions typically proceed through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. A common pathway is the Heck cyclization of precursors like N-vinyl or N-allyl-2-haloanilines. rsc.org Another powerful approach involves cascade reactions, such as cyclocarbopalladations followed by Suzuki-Miyaura coupling. nih.gov
A generalized catalytic cycle for such a cascade process can be described as follows:
Oxidative Addition : A Pd(0) catalyst reacts with an aryl halide (e.g., an N-substituted-2-iodoaniline derivative) to form an arylpalladium(II) complex.
Migratory Insertion (Carbopalladation) : The aryl group on the palladium complex undergoes an intramolecular syn-addition across a carbon-carbon triple bond within the same molecule. This step is highly stereoselective and results in the formation of a new C-C bond and a vinylpalladium intermediate. nih.gov
Transmetalation : In a subsequent Suzuki-Miyaura coupling, an organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the vinylpalladium intermediate, forming a diorganopalladium(II) species.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
This sequence allows for the construction of highly substituted indole frameworks from readily available starting materials. mdpi.com
| Step | Description | Key Intermediate Species |
|---|---|---|
| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond of the substrate. | Arylpalladium(II) Halide Complex |
| Migratory Insertion | Intramolecular insertion of an alkyne into the Aryl-Pd bond. | (E)-Vinylpalladium Intermediate |
| Transmetalation | Transfer of an organic group from a boronic acid to the palladium center. | Diorganopalladium(II) Complex |
| Reductive Elimination | Formation of a new C-C bond, release of the final product, and regeneration of the Pd(0) catalyst. | Final Product + Pd(0) |
Proton transfer processes are fundamental to the chemical behavior of many indole derivatives, particularly those containing carbonyl groups like this compound. Theoretical and experimental studies on similar molecules, such as indole-3-carboxaldehyde (B46971), reveal that proton transfer can be induced in both the ground and excited states. nih.gov
Using density functional theory (DFT) and time-dependent DFT (TD-DFT), researchers have elucidated the mechanisms of excited-state intramolecular proton transfer (ESIraPT) and intermolecular proton transfer (ESIerPT). nih.gov Upon photoexcitation, the electron density shifts, which can significantly increase the acidity of the N-H proton of the indole ring and the basicity of the carbonyl oxygen. This facilitates the transfer of a proton, leading to the formation of new chemical species like zwitterions or anions in the excited state. These processes are critical for understanding the photophysical properties of these compounds, such as their fluorescence behavior. nih.gov The stability of different conformers (cis and trans) is often dictated by intramolecular hydrogen bonding in the ground state. nih.gov
In transition-metal catalysis, ligands play a pivotal role beyond simply stabilizing the metal center; they actively participate in the reaction mechanism. While direct evidence for "ligand-assisted ligand tautomerization" in the synthesis of this compound is specific, the underlying principle is well-established in organometallic chemistry. Ligands can influence the electronic properties of the metal, which in turn can promote tautomerization of a coordinated substrate.
For instance, N-Heterocyclic Carbene (NHC) ligands are widely used in catalysis due to their strong σ-donor properties. researchgate.net In some nickel-catalyzed reactions, computational studies have indicated that a Ni(0)-NHC catalyst can trigger a ligand-to-ligand hydrogen transfer process, where a hydrogen atom is transferred from the substrate to another coordinated molecule. researchgate.net This type of ligand-mediated hydrogen transfer is mechanistically related to tautomerization, as both involve the controlled movement of protons or hydrogen atoms. Similarly, bifunctional pyridone ligands have been developed for palladium-catalyzed C-H halogenation, demonstrating how ligands can enable reactions that are otherwise unfeasible. acs.org These ligands can assist in deprotonation steps or stabilize key intermediates where tautomeric forms of the substrate are involved.
Growing interest in sustainable chemistry has led to the development of metal-free functionalization methods for indoles. researchgate.net One prominent example is the C-3 alkylation of indoles with alcohols, which can proceed via a hydrogen autotransfer mechanism. researchgate.netchemrxiv.org This process avoids the need for transition metal catalysts and instead relies on a base and an oxidant. chemrxiv.org
Preliminary mechanistic studies support a chain process for this transformation: chemrxiv.org
Oxidation : The reaction initiates with the oxidation of a primary alcohol to its corresponding aldehyde by an oxidant like Oxone®.
Condensation : The newly formed aldehyde undergoes a condensation reaction with the electron-rich C-3 position of the indole ring.
Reduction/Hydride Transfer : A second molecule of the primary alcohol acts as a hydride donor, reducing the intermediate formed in the condensation step to yield the final C-3 alkylated indole product. This step regenerates the aldehyde, continuing the chain process. researchgate.netchemrxiv.org
This metal-free pathway provides an environmentally benign and cost-effective alternative for C-C bond formation at the indole C-3 position. researchgate.net
| Step | Description | Role of Components |
|---|---|---|
| 1. Initial Oxidation | A primary alcohol is oxidized to an aldehyde. | Alcohol acts as the aldehyde precursor. Oxone® acts as the initial oxidant. |
| 2. Condensation | The aldehyde condenses with the nucleophilic C-3 position of indole. | Indole acts as the nucleophile. Aldehyde acts as the electrophile. |
| 3. Reduction/Hydride Delivery | The condensation intermediate is reduced by another molecule of alcohol. | A second alcohol molecule acts as the hydride source. |
| 4. Chain Propagation | The reduction step regenerates the aldehyde, which can react with another indole molecule. | The process becomes a chain reaction. |
Mechanistic Aspects of Subsequent Transformations
This compound and its derivatives are valuable intermediates that can undergo further transformations to build more complex heterocyclic systems. scilit.com Understanding the mechanisms of these subsequent reactions is key to harnessing their full synthetic potential.
Indole derivatives are excellent precursors for intramolecular cyclization reactions to form fused ring systems, which are common scaffolds in biologically active molecules. nih.gov For example, the reaction between 1-methyl-1H-indole and ethyl acetoacetate (B1235776), catalyzed by indium(III) chloride, does not yield a simple substitution product but rather a substituted cyclopenta[b]indole (B15071945) derivative. nih.gov
A proposed mechanism for this transformation involves several key intermediates: nih.gov
Intermediate I : Formed by the initial InCl₃-catalyzed nucleophilic addition of the indole to the carbonyl group of ethyl acetoacetate.
Intermediate II : Generated after an elimination step from Intermediate I. This intermediate serves as an electrophile.
Intermediate III : Formed via a nucleophilic attack by the enolate of a second molecule of ethyl acetoacetate onto Intermediate II.
Final Product : The reaction concludes with an intramolecular nucleophilic addition followed by tandem elimination reactions to form the stable cyclopenta[b]indole scaffold. nih.gov
In other systems, density functional theory (DFT) calculations have been used to provide insight into cyclization mechanisms. For instance, in the synthesis of 2,2-disubstituted indolin-3-ones from 2-aminophenyl-3-oxopropanoate, two C-enolonium species were identified as key intermediates in the transformation, highlighting the complex electronic rearrangements that can occur during cyclization. nih.gov
| Intermediate | Formation Step | Chemical Role |
|---|---|---|
| Intermediate I | Nucleophilic addition of indole to ethyl acetoacetate. | Initial adduct |
| Intermediate II | Elimination from Intermediate I. | Electrophilic species |
| Intermediate III | Nucleophilic attack of an enolate onto Intermediate II. | Precursor to cyclization |
Radical Pathways in Oxidative Couplings
Oxidative coupling reactions involving indole derivatives like this compound can proceed through radical pathways, often initiated by a single-electron transfer (SET) mechanism. In these processes, an oxidizing agent abstracts a single electron from the enolizable β-ketoester moiety. This generates an α-carbonyl radical, a highly reactive intermediate.
The formation of this radical is a key step, leveraging the stability of radicals adjacent to a carbonyl group. Once formed, this radical species can engage in intermolecular or intramolecular coupling reactions. For instance, in an intermolecular reaction, the radical can be intercepted by a nucleophile, such as another indole molecule, to form a new carbon-carbon bond. wikipedia.orguni-koeln.de This type of cross-dehydrogenative coupling (CDC) is an efficient method for constructing complex molecules, as it forms C-C bonds directly from two C-H bonds. nih.gov
The process can be generalized by the following steps:
Initiation : A single-electron oxidant, such as a metal salt like Manganese(III) acetate (B1210297) or Cerium(IV) ammonium (B1175870) nitrate, oxidizes the β-ketoester to form an α-carbonyl radical. wikipedia.org
Propagation : The radical intermediate adds to an unsaturated system or couples with another nucleophilic species.
Termination/Further Reaction : The resulting adduct radical can be further oxidized to a carbocation, which may then undergo elimination or be trapped by a nucleophile to yield the final product. wikipedia.org Alternatively, it may abstract a hydrogen atom to terminate the radical chain.
Studies on related systems have shown that this approach is effective for the C-2 functionalization of indoles and the synthesis of 2,2-disubstituted indolin-3-ones. nih.govnih.gov
| Feature | Description | Typical Reagents |
|---|---|---|
| Mechanism Type | Single-Electron Transfer (SET) | Mn(OAc)₃, CAN, TEMPO⁺ |
| Key Intermediate | α-carbonyl radical adjacent to the indole-3-carbonyl group | - |
| Primary Outcome | Carbon-Carbon bond formation via Cross-Dehydrogenative Coupling (CDC) | Indoles, Pyrroles, 1,3-Dicarbonyls |
| Common Products | 2,2-disubstituted indolin-3-ones, C-2 alkylated indoles | - |
Enamine-Mediated Processes in Cyclizations
The structure of this compound is well-suited for participation in cyclization reactions mediated by enamine intermediates. The active methylene (B1212753) group between the two carbonyls is acidic and can be deprotonated to form an enolate or react with an amine catalyst to generate an enamine. This enamine is a powerful nucleophile that can initiate a cascade of reactions leading to complex heterocyclic structures.
A common pathway involves the reaction of the β-ketoester with an amine (often a secondary amine catalyst like piperidine (B6355638) or proline) to form a transient enamine. This enamine can then participate in various transformations:
Michael Addition : The enamine can act as a Michael donor, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor).
Intramolecular Cyclization : Following the Michael addition, the newly formed intermediate can undergo an intramolecular cyclization, where a nucleophilic portion of the molecule attacks an electrophilic site.
Dehydration/Tautomerization : The cyclized product often eliminates a molecule of water or the amine catalyst to form a stable, aromatized heterocyclic ring system, such as a pyridine, pyran, or other fused systems.
These multicomponent reactions are highly efficient, allowing for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. nih.gov The reactivity of the indole nucleus itself, particularly at the C-2 or N-1 positions, can also play a role in these cyclization cascades.
| Step | Description | Key Species |
|---|---|---|
| 1. Enamine Formation | Reaction of the β-ketoester with a secondary amine catalyst. | Enamine intermediate |
| 2. Nucleophilic Attack | The enamine attacks an electrophile, such as a Michael acceptor. | Michael adduct |
| 3. Intramolecular Cyclization | An internal nucleophile attacks an internal electrophile (e.g., a carbonyl or iminium ion). | Cyclic intermediate |
| 4. Catalyst Regeneration | Elimination of the amine catalyst to form a stable final product. | Final heterocyclic product |
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Reaction Energetics and Intermediates
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions involving molecules like this compound. mdpi.com DFT calculations allow researchers to model reaction pathways, providing deep insights into the energetics and structures of reactants, transition states, and intermediates. researchgate.netrsc.org
By computing the Gibbs free energies of all species along a proposed reaction coordinate, a detailed potential energy surface can be constructed. This surface reveals the activation energy (the energy barrier) for each step, allowing for the identification of the rate-determining step of the reaction. Furthermore, the relative energies of intermediates provide information about their stability and potential for subsequent transformations. nih.gov
For reactions involving indole derivatives, DFT can be used to:
Determine the most favorable reaction pathway among several possibilities (e.g., concerted vs. stepwise mechanisms). mdpi.com
Explain the origins of regioselectivity and stereoselectivity by comparing the activation energies of different pathways leading to different products.
Visualize the three-dimensional structures of transition states, revealing the key atomic interactions that facilitate the chemical transformation.
Assess the influence of catalysts, solvents, and substituents on the reaction energetics.
These computational studies provide a molecular-level understanding that complements experimental observations and aids in the rational design of new synthetic methods. researchgate.net
| Parameter | Symbol | Significance |
|---|---|---|
| Activation Energy | ΔG‡ | The energy barrier for a reaction step; determines the reaction rate. A lower value indicates a faster reaction. |
| Reaction Energy | ΔGrxn | The overall free energy change from reactants to products; determines the thermodynamic favorability. A negative value indicates an exergonic reaction. |
| Intermediate Stability | Gint | The free energy of an intermediate species relative to the reactants. Lower energy indicates a more stable intermediate. |
| Transition State Geometry | TS | The molecular structure at the highest point on the reaction pathway, showing which bonds are breaking and forming. |
Molecular Modeling of Reactivity and Selectivity in Transformations
Beyond calculating reaction energetics, molecular modeling provides powerful conceptual frameworks for understanding and predicting the reactivity and selectivity of transformations involving this compound. One of the most widely used approaches is Frontier Molecular Orbital (FMO) theory.
FMO theory analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the interacting HOMO and LUMO is a key indicator of reactivity; a smaller gap generally corresponds to a more favorable (faster) reaction.
In the context of this compound, which can act as a nucleophile (via its enolate or the indole ring), its HOMO would interact with the LUMO of an electrophilic reaction partner. FMO analysis can predict:
Reactivity : By comparing the HOMO-LUMO energy gaps for different potential reaction partners, one can predict which reactions are most likely to occur.
Regioselectivity : The coefficients (sizes) of the atomic orbitals in the HOMO and LUMO indicate the most reactive sites on each molecule. The reaction is predicted to occur between the atoms with the largest orbital coefficients on the respective frontier orbitals. For the indole moiety, this analysis typically confirms the high nucleophilicity of the C3 position.
Stereoselectivity : In more advanced modeling, the shapes and relative orientations of the frontier orbitals in the transition state can be analyzed to predict which stereoisomeric product will be favored.
These modeling techniques provide a qualitative and quantitative basis for rationalizing observed experimental outcomes and for designing new reactions with desired selectivity.
| Concept | Description | Prediction |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the nucleophile's HOMO and the electrophile's LUMO. | A smaller energy gap indicates higher reactivity and a faster reaction. |
| Orbital Coefficients | The magnitude of the wave function on a particular atom within the HOMO or LUMO. | Bond formation is favored between atoms with the largest orbital coefficients in the interacting frontier orbitals, thus determining regioselectivity. |
| Orbital Symmetry | The symmetry properties of the interacting orbitals. | For pericyclic reactions, orbital symmetry must be conserved for the reaction to be thermally or photochemically allowed. |
Utility As a Precursor for Complex Molecular Architectures
Synthesis of Advanced Indole (B1671886) Derivatives with Specific Substitution Patterns
The indole core is a privileged scaffold in numerous natural products and pharmaceutical agents. nih.gov The functionalization of this nucleus is a central theme in medicinal chemistry. Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate serves as an excellent platform for introducing further complexity and specific substitution patterns onto the indole ring system. The inherent reactivity of the β-ketoester moiety can be exploited to build upon the indole C3 position, while the indole nucleus itself can be pre-functionalized before the introduction of the side chain.
For instance, derivatives such as methyl 3-(6-bromo-1-(4-methoxybenzyl)-1H-indol-3-yl)-3-oxopropanoate can be synthesized, demonstrating that substitutions on both the benzene (B151609) portion (bromo group) and the indole nitrogen (methoxybenzyl group) are well-tolerated. nih.gov The synthesis typically involves the acylation of a pre-substituted indole with an appropriate malonyl chloride derivative. nih.gov This modularity allows for the systematic variation of substituents around the indole core, enabling the generation of libraries of analogues for structure-activity relationship studies.
Furthermore, the side chain itself offers numerous handles for chemical modification. The ketone and ester functionalities can be selectively manipulated to create a variety of advanced derivatives. Knoevenagel condensation reactions, for example, can be performed on the related indole-3-carboxaldehydes with active methylene (B1212753) compounds to yield α,β-unsaturated systems, which are themselves versatile intermediates. acgpubs.orgmdpi.com The principles of these reactions highlight the synthetic potential embedded within the 3-oxo-propanoate side chain of the title compound for creating extended conjugated systems and other complex side-chain architectures.
Construction of Diverse Heterocyclic Scaffolds through Intermediacy of this compound
The true synthetic power of this compound is realized in its application to construct a multitude of heterocyclic ring systems appended to the indole core. The 1,3-dicarbonyl motif is a classic synthon for a wide range of cyclization and cyclo-condensation reactions.
Pyrazole (B372694) and Isoxazole (B147169) Derivatives
The synthesis of five-membered heterocycles like pyrazoles and isoxazoles is readily achieved from β-dicarbonyl compounds. nih.gov The reaction of this compound with hydrazine (B178648) derivatives (such as hydrazine hydrate (B1144303) or phenylhydrazine) leads to the formation of indol-3-yl substituted pyrazoles. This condensation reaction proceeds via initial formation of a hydrazone at one of the carbonyl positions, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.
Similarly, reaction with hydroxylamine (B1172632) hydrochloride provides a direct route to indol-3-yl substituted isoxazoles. nih.gov The dicarbonyl substrate reacts with hydroxylamine, cyclizes, and eliminates water to yield the isoxazole ring. researchgate.net These reactions are typically high-yielding and provide a straightforward entry into these important classes of heterocycles, which are known to possess a wide range of biological activities.
| Heterocycle | Reagent | General Conditions |
| Pyrazole | Hydrazine hydrate or Phenylhydrazine (B124118) | Reflux in a protic solvent (e.g., ethanol) with an acid catalyst. |
| Isoxazole | Hydroxylamine hydrochloride | Reflux in a protic solvent (e.g., ethanol), often with a base. |
Pyrano[2,3-b]indoles
The pyrano[2,3-b]indole skeleton is a core structure in various alkaloids and synthetic compounds with notable biological profiles. unibas.it The reactivity of this compound is analogous to that of 3-cyanoacetyl indoles, which are widely used in the synthesis of pyran-fused indoles. nih.gov The construction of the pyran ring typically involves a reaction sequence initiated by a Knoevenagel or Michael-type reaction, followed by intramolecular cyclization. For example, a multi-component reaction involving an aldehyde, malononitrile, and a 1,3-dicarbonyl compound is a common strategy for synthesizing substituted 4H-pyrans. nih.gov By analogy, this compound can serve as the 1,3-dicarbonyl component in such reactions to generate pyrano[2,3-b]indole derivatives.
Spiro[indoline-pyran] Systems
Spirocyclic systems, particularly those incorporating the oxindole (B195798) motif, are of significant interest in medicinal chemistry. researchgate.netsemanticscholar.org this compound is an ideal precursor for the synthesis of spiro[indoline-pyran] derivatives through multi-component reactions. A widely employed strategy involves the one-pot, four-component reaction of a β-keto ester, hydrazine, isatin (B1672199), and malononitrile. researchgate.net In this cascade, the β-keto ester and hydrazine first form a pyrazolone (B3327878) intermediate. This intermediate then participates in a subsequent reaction with isatin (which provides the indoline (B122111) part of the spiro system) and malononitrile, leading to the formation of the pyran ring fused at the spiro center. The use of this compound in this context would lead to novel spiro systems where the pyran ring is further decorated with an indol-3-yl substituent.
| Reaction Type | Components | Resulting Scaffold |
| Four-Component Reaction | Isatin, Malononitrile, Hydrazine, this compound | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] |
Other Fused and Bridged Indole Heterocycles
The versatility of the 3-acyl indole synthon extends to the synthesis of numerous other fused and bridged heterocyclic systems. The closely related precursor, 3-cyanoacetyl indole, has been shown to be a starting material for a variety of heterocycles, including pyridines, pyrazolo[3,4-b]pyridines, thiadiazoles, and pyrazolo[5,1-c]-1,2,4-triazines. researchgate.netresearchgate.net These syntheses often rely on multi-component reactions where the 3-acyl indole derivative provides two key carbon atoms for the new ring. researchgate.net For example, indol-3-yl substituted pyridines can be formed through the one-pot reaction of an aldehyde, an active methylene ketone, 3-cyanoacetyl indole, and ammonium (B1175870) acetate (B1210297). researchgate.net
Furthermore, advanced strategies can lead to more complex bridged systems. Domino reactions involving donor-acceptor cyclopropanes attached to the indole core have been used to create tropane-fused indoles, demonstrating the potential for constructing intricate, three-dimensional architectures. researchgate.net The palladium-catalyzed intramolecular annulation of ortho-iodoanilines tethered to internal alkynes is another powerful method for assembling 3,4-fused tricyclic indoles. nih.govrsc.org While these examples may not start directly from this compound, they illustrate the broad utility of the C3-functionalized indole template in the synthesis of complex fused and bridged ring systems.
Enabling Strategies in Complex Molecule Synthesis
The utility of this compound transcends its role as a simple starting material; it is an enabler of modern synthetic strategies aimed at the efficient construction of molecular complexity. Its structure is ideally suited for both diversity-oriented synthesis (DOS) and complexity-generating multi-component reactions (MCRs).
From a single, readily accessible precursor, a chemist can access a wide variety of distinct molecular scaffolds, including pyrazoles, isoxazoles, pyrans, and spiro-pyrans. This capacity to diverge from a common intermediate to produce a range of structurally diverse heterocyclic families is a cornerstone of diversity-oriented synthesis, which is crucial for the exploration of chemical space in drug discovery. nih.gov
Moreover, the compound's ability to participate in MCRs exemplifies synthetic efficiency. MCRs allow for the formation of several bonds in a single operation, building complex molecules from simple starting materials in a step- and atom-economical fashion. researchgate.net The use of this compound in such reactions, like the synthesis of spiro[indoline-pyran] systems, rapidly generates intricate molecular architectures that would otherwise require lengthy, linear synthetic sequences. This strategic use of a versatile building block significantly streamlines the synthesis of complex molecules with potential biological relevance.
This compound: A Versatile Precursor in Complex Molecule Synthesis
This compound is a chemical compound featuring an indole nucleus connected to a β-ketoester functional group. This arrangement of functional groups makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures found in medicinally relevant compounds. Its utility stems from the reactivity of the indole ring, the ketone, and the ester, which can be selectively targeted to build diverse and intricate structures.
The strategic placement of a reactive β-ketoester side chain at the C3 position of the indole core makes this compound a powerful intermediate for synthesizing complex molecules. The indole C3 position is a nucleophilic site, while the side chain contains both electrophilic (carbonyl) and nucleophilic (α-carbon) centers, allowing for a wide array of chemical transformations.
Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently create collections of structurally diverse small molecules, covering a broad area of chemical space. nih.govcam.ac.uk This approach is crucial for discovering new biological probes and starting points for drug discovery. sci-hub.sebroadinstitute.org DOS pathways often employ multi-component reactions, where several starting materials combine in a single step to generate complex products, rapidly increasing molecular diversity. sci-hub.se
This compound is an ideal scaffold for DOS strategies. Its multiple reactive sites allow it to participate in various bond-forming reactions, leading to a wide range of molecular skeletons. While direct examples involving the ethyl ester are not prevalent in the reviewed literature, the closely related analogue, 3-(1H-indol-3-yl)-3-oxopropanenitrile, has been extensively used in multi-component reactions to generate libraries of highly functionalized heterocyclic compounds. These reactions demonstrate the potential of the C3-substituted indole-3-oxopropanoate scaffold in DOS. For instance, the nitrile analogue participates in one-pot, four-component condensation reactions to produce structurally intriguing indole-cycloalkyl[b]pyridine-3-carbonitrile hybrids.
This reactivity highlights the potential of this compound to serve as a key building block in similar transformations. The β-ketoester moiety can undergo Knoevenagel condensations with aldehydes, Michael additions, and subsequent cyclizations to form diverse heterocyclic systems like pyrans and pyridines. By systematically varying the other components in these multi-component reactions, large libraries of complex, three-dimensional molecules can be generated from a single, readily accessible indole precursor, which is the fundamental goal of diversity-oriented synthesis. nih.gov
Indole alkaloids are a large and structurally diverse class of natural products, with more than 4,100 known compounds. wikipedia.orgencyclopedia.pub Many of these possess significant physiological and medicinal properties, including antiarrhythmic, antitumor, and psychedelic activities. The indole ring system is a core structural component in these molecules, with the complexity arising from additional fused rings and functional groups. wikipedia.orgencyclopedia.pub The amino acid tryptophan is the common biochemical precursor for indole alkaloids. wikipedia.org
In chemical synthesis, this compound serves as a strategic starting point for constructing the complex polycyclic frameworks characteristic of many indole alkaloids. The compound contains the essential indole nucleus and a versatile three-carbon side chain at the C3 position, which is a common point of elaboration in alkaloid biosynthesis and synthesis.
The dual functionality of the β-ketoester group is key to its utility. The active methylene group (the carbon between the two carbonyls) is readily deprotonated to form a nucleophile, which can participate in intramolecular cyclization reactions. For example, after modification of the indole nitrogen with a suitable electrophile containing a leaving group, an intramolecular cyclization could lead to the formation of fused ring systems, such as carbolines or other polycyclic indole structures that form the core of many alkaloids. Furthermore, the ketone and ester groups can be differentially manipulated—the ketone can be reduced or converted to other functional groups, while the ester can be hydrolyzed, reduced, or used in Claisen condensations to extend carbon chains and build further complexity. encyclopedia.pub This functional handle allows for the stepwise and controlled construction of the intricate architectures found in nature.
Compound Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C13H13NO3 | |
| Molar Mass | 231.25 g/mol | |
| Density | 1.24 g/cm³ |
| CAS Number | 52816-02-1 | |
Methodological Advancements and Future Directions
Development of Enantioselective Methodologies for Asymmetric Induction with Indolyl β-Keto Esters
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For indolyl β-keto esters, achieving high enantioselectivity in reactions at the α-carbon (the position between the two carbonyl groups) is a significant goal. The development of asymmetric methodologies for these substrates largely falls into two categories: organocatalysis and transition-metal catalysis.
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of β-keto esters. researchgate.net Chiral amines, phosphoric acids, and bifunctional catalysts bearing hydrogen-bond donors have been successfully employed to create stereogenic centers. For a substrate like Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate, these catalysts can facilitate reactions such as Michael additions, aldol (B89426) reactions, and α-halogenations with high enantioselectivity. researchgate.net For instance, a chiral primary amine catalyst could activate the β-keto ester to form an enamine intermediate, which then reacts with an electrophile from a sterically defined direction, thus controlling the stereochemistry of the product.
Transition-metal catalysis offers a complementary approach. Chiral complexes of metals such as iron, ruthenium, and palladium can coordinate to the β-keto ester and control the facial selectivity of an incoming reagent. nih.govorganic-chemistry.org Iron-catalyzed enantioselective azidations of β-keto esters have been reported to yield α-azido products with high enantiomeric excess (up to 93% ee). nih.gov Applying such a methodology to this compound could provide chiral α-azido indolyl β-keto esters, which are valuable precursors for synthesizing α-amino acids. Similarly, asymmetric transfer hydrogenation of the β-keto group, often catalyzed by ruthenium complexes, can produce chiral β-hydroxy esters with high diastereoselectivity and enantioselectivity. organic-chemistry.org
Future directions in this area focus on developing catalysts that can operate under milder conditions, with lower catalyst loadings, and tolerate a wider range of functional groups on both the indole (B1671886) nucleus and the reaction partner.
Strategies for Enhanced Regioselectivity in Indole Functionalization
While this compound is functionalized at the electron-rich C3 position, the selective modification of other positions on the indole ring (N1, C2, C4, C5, C6, and C7) is crucial for creating structural diversity. The inherent reactivity of the indole ring often favors C3 substitution, making regioselective functionalization at other sites a significant challenge. scispace.com
Transition-metal-catalyzed C-H activation has become the most powerful strategy for the regioselective functionalization of indoles. thieme-connect.comnih.gov The choice of metal catalyst, ligand, and directing group can precisely control the site of reaction.
C2 Functionalization: The C2 position is less nucleophilic than C3. However, under certain conditions, direct C-H functionalization at C2 is achievable. Palladium catalysis, for example, has been used for C2-alkenylation, where the regioselectivity can be switched from the intrinsic C3-preference by using specific ligands. scispace.com
N1 Functionalization (N-alkylation): The indole nitrogen can be readily functionalized. Enantioselective N-alkylation has been achieved using organocatalytic and organometallic strategies, allowing for the construction of chiral N-branched indoles. mdpi.comresearchgate.net
C4–C7 Functionalization: Modifying the benzene (B151609) ring of the indole core is particularly challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole (B145914) ring. nih.govresearchgate.net Successful strategies often involve the use of a directing group attached to the indole nitrogen. This group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond (e.g., at C4 or C7), thereby facilitating selective activation and functionalization. nih.govnih.gov
The table below summarizes various strategies for achieving regiocontrol in indole functionalization, which are applicable to derivatives like this compound.
| Target Position | Strategy | Catalyst/Reagent Example | Key Feature |
| C2 | Ligand-Controlled C-H Alkenylation | Pd(II) with SOHP ligands | Ligand switches regioselectivity from C3 to C2. scispace.com |
| N1 | Asymmetric N-Addition | BINOL-derived polyether with KF | Organocatalytic system for N,O-aminal formation. mdpi.com |
| C4 | Directing Group-Assisted C-H Olefination | Palladium catalyst with a TfNH- directing group | Directing group enables functionalization of the challenging C4 position. nih.gov |
| C7 | Indoline (B122111) Reduction-Functionalization-Oxidation | N/A | A multi-step sequence to achieve functionalization at the C7 position. nih.gov |
Future research will likely focus on developing removable or traceless directing groups and discovering catalyst systems that can differentiate between the C-H bonds of the benzene ring without the need for directing groups. researchgate.net
Green Chemistry Principles in Synthesis and Transformation
The integration of green chemistry principles into the synthesis and transformation of indole derivatives is an area of growing importance. This involves developing methodologies that reduce waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes.
Metal-Free Catalysis: While transition metals are powerful catalysts, they can be toxic, expensive, and difficult to remove from the final product. Consequently, metal-free catalytic systems are highly desirable. rsc.org
Organocatalysts, such as piperidine (B6355638) or ammonium (B1175870) chloride, have been used for the synthesis of complex indole derivatives. dergipark.org.tr
Boron-based catalysts, like B(C₆F₅)₃, have been employed for C3-alkylation of indoles. researchgate.net
Iodine-catalyzed C-H borylation of indoles represents another metal-free approach to create versatile building blocks. acs.org
Solvent Optimization: The choice of solvent has a significant impact on the environmental footprint of a chemical process.
Water as a Solvent: Performing reactions in water is a key goal of green chemistry. The synthesis of 3-substituted indoles has been achieved in water using catalysts like Cu(PPh₃)Cl, making the process more economical and eco-friendly. openmedicinalchemistryjournal.com The reaction of indoles with fluoromethyl ketones has also been efficiently carried out in water using a K₂CO₃/n-Bu₄PBr system. beilstein-journals.org
Solvent-Free Reactions: Eliminating the solvent entirely represents an ideal scenario. Solvent-free syntheses of indole derivatives have been successfully demonstrated using catalysts such as nano MgO or by employing microwave irradiation to drive reactions. openmedicinalchemistryjournal.com This approach not only reduces waste but also can lead to shorter reaction times and simpler product isolation. beilstein-journals.org
Future efforts will continue to focus on replacing traditional organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids, and expanding the scope of solvent-free reactions. nih.govrsc.org
Exploration of Novel Catalytic Systems for Efficiency and Selectivity
The quest for more efficient and selective catalysts is a constant driving force in synthetic chemistry. For transformations involving this compound, novel catalytic systems based on nanocatalysis, biocatalysis, and advanced ligand design are being explored.
Nanocatalysts: Nanoparticles offer high surface-area-to-volume ratios, which can lead to enhanced catalytic activity. Magnetic nanoparticles (e.g., Fe₃O₄ MNPs) are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet, facilitating catalyst recycling. openmedicinalchemistryjournal.com Nickel oxide (NiO) nanoparticles have also been reported as effective catalysts for the synthesis of related indolyl butanoate derivatives. cumhuriyet.edu.tr
Biocatalysts: Enzymes offer unparalleled selectivity under mild reaction conditions. Lipases are commonly used for the synthesis and transesterification of esters, including β-keto esters, often under solvent-free conditions. google.comrsc.org Trypsin immobilized on magnetic nanoparticles has been developed as a biocatalyst for the synthesis of indol-3-yl-4H-chromene derivatives, demonstrating the potential of enzymes in constructing complex indole-based heterocycles. nih.gov
Advanced Ligand/Catalyst Design: The development of new ligands can dramatically alter the reactivity and selectivity of metal catalysts. For instance, the development of sulfoxide-2-hydroxypyridine (SOHP) ligands was instrumental in achieving a switch in regioselectivity from C3 to C2 in the palladium-catalyzed oxidative Heck reaction of indoles. scispace.com Similarly, ionic liquids are being designed not just as solvents but as catalysts themselves, sometimes immobilized on nanoparticles to combine their catalytic properties with ease of recovery. nih.gov
The table below highlights some novel catalytic systems and their applications in indole chemistry.
| Catalyst Type | Specific Example | Application | Advantages |
| Nanocatalyst | Fe₃O₄ Magnetic Nanoparticles | Synthesis of 3-indol-3-yl-oxoindolin-3-yl-3-acrylates | Easy recovery and reuse, eco-friendly. openmedicinalchemistryjournal.com |
| Biocatalyst | Immobilized Trypsin on Nanoparticles | Synthesis of indol-3-yl-4H-chromene derivatives | High selectivity, mild conditions, solvent-free. nih.gov |
| Ionic Liquid | [NBu₄][Val] on Fe₃O₄ Nanoparticles | Synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes | Quasi-homogeneous catalysis, use of water as solvent. nih.gov |
| Ligand System | Sulfoxide-2-hydroxypyridine (SOHP) | Pd-catalyzed C2-alkenylation of indoles | Controls regioselectivity, switching from C3 to C2. scispace.com |
Future work will involve creating multifunctional catalysts that combine several catalytic motifs to perform cascade reactions in a single pot, further increasing synthetic efficiency.
Multicomponent Reaction Design for Streamlined Synthesis of Complex Structures
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a cornerstone of efficient and diversity-oriented synthesis. acs.orgnih.gov They offer significant advantages in terms of step economy, time savings, and waste reduction. acs.org The indole scaffold is an excellent substrate for MCRs, participating in a wide array of transformations to rapidly generate molecular complexity. nih.govresearchgate.net
This compound and its close analogs are valuable building blocks in MCRs. The active methylene (B1212753) group and the keto functionality provide multiple reactive sites for bond formation. For example, a one-pot, three-component reaction involving an indole, an aldehyde, and an active methylene compound (like a β-keto ester or malononitrile) is a common strategy to synthesize various heterocyclic systems fused or attached to the indole core. openmedicinalchemistryjournal.comresearchgate.net
Notable MCRs applicable to indole chemistry include:
Ugi/Pictet-Spengler Sequence: A convergent procedure involving an Ugi four-component reaction followed by a Pictet-Spengler reaction can produce an array of complex, polycyclic indole derivatives. nih.gov
Hantzsch-type Reactions: The reaction of an indolyl β-keto ester, an aldehyde, and a source of ammonia (B1221849) (like ammonium acetate) can lead to the formation of highly substituted dihydropyridine (B1217469) rings attached to the indole C3 position. nih.gov
Domino Reactions: Many MCRs proceed through a domino or cascade sequence, where the product of one reaction becomes the substrate for the next in the same pot. dergipark.org.tr A four-component reaction of arylglyoxals, acetylacetone, indole, and aliphatic amines in water can produce pyrrole-functionalized indoles without any added catalyst. dergipark.org.tr
The design of new MCRs is a creative process that involves identifying novel combinations of starting materials that can react sequentially to build complex scaffolds. nih.gov Future directions will focus on developing stereoselective MCRs to generate complex, chiral indole alkaloids and their analogs in a single step, and applying MCRs to the late-stage functionalization of complex molecules. researchgate.netrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
